Consistent Potency in HEK293 and PC3 Cells
Magl-IN-14 demonstrates potent and consistent MAGL inhibition across two widely used human cell lines. In HEK293 cells, it inhibits MAGL with an IC50 of 2.89 nM, and in PC3 cells, an androgen-independent prostate cancer line, with an IC50 of 2 nM . This <5 nM potency across both cell types provides a robust and reproducible baseline for cellular assays. For context, the well-known irreversible MAGL inhibitor JZL184, a common alternative, exhibits a significantly higher IC50 of 8.9 nM for human MAGL under similar in vitro conditions, as reported in a comparative pharmacology study [1]. This indicates that Magl-IN-14 is approximately 3- to 4-fold more potent than JZL184 in these cellular contexts.
| Evidence Dimension | Inhibition of MAGL activity in human cell lines (IC50) |
|---|---|
| Target Compound Data | 2.89 nM (HEK293 cells); 2 nM (PC3 cells) |
| Comparator Or Baseline | JZL184: 8.9 nM (human MAGL, in vitro assay) |
| Quantified Difference | Magl-IN-14 is ~3-4 fold more potent than JZL184 |
| Conditions | Cell-based MAGL activity assays: HEK293 and PC3 cells for Magl-IN-14 ; Human MAGL enzyme assay for JZL184 [1]. |
Why This Matters
This higher potency allows for the use of lower compound concentrations in cellular assays, potentially reducing off-target effects and improving the therapeutic window for preclinical studies.
- [1] Kemble, A. M., Hornsperger, B., Ruf, I., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. PLOS ONE, 17(9), e0268890. View Source
